Cyt(6)-avp(5-8)

Description

Cyt(6)-avp(5-8) is a synthetic compound hypothesized to combine structural elements of cytochrome c (Cyt c) and a peptide fragment derived from arginine vasopressin (AVP, residues 5–8). While direct references to Cyt(6)-avp(5-8) are absent in the provided evidence, inferences can be drawn from related studies:

- Cyt c Role: Cyt c is a mitochondrial protein (12.7 kDa) pivotal in apoptosis, activating caspases upon release into the cytoplasm .

- AVP Fragment: AVP is a neuropeptide involved in vasoconstriction and stress response. The fragment AVP(5-8) may enhance targeting or stability in drug formulations, as seen in neurosurgical studies where AVP levels correlated with treatment outcomes .

Cyt(6)-avp(5-8) likely aims to synergize Cyt c’s apoptotic activity with AVP’s tissue-specific targeting, though its exact mechanism remains uncharacterized in the literature.

Properties

CAS No. |

101531-76-4 |

|---|---|

Molecular Formula |

C21H37N9O8S2 |

Molecular Weight |

607.7 g/mol |

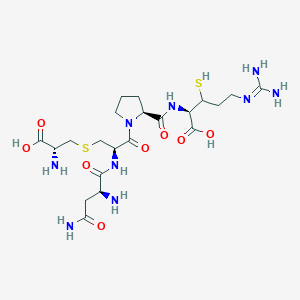

IUPAC Name |

(2R)-2-[[(2S)-1-[(2R)-3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)-3-sulfanylpentanoic acid |

InChI |

InChI=1S/C21H37N9O8S2/c22-9(6-14(24)31)16(32)28-11(8-40-7-10(23)19(35)36)18(34)30-5-1-2-12(30)17(33)29-15(20(37)38)13(39)3-4-27-21(25)26/h9-13,15,39H,1-8,22-23H2,(H2,24,31)(H,28,32)(H,29,33)(H,35,36)(H,37,38)(H4,25,26,27)/t9-,10-,11-,12-,13?,15-/m0/s1 |

InChI Key |

QQTCSJQVIICNRD-XKNMMBQYSA-N |

SMILES |

C1CC(N(C1)C(=O)C(CSCC(C(=O)O)N)NC(=O)C(CC(=O)N)N)C(=O)NC(C(CCN=C(N)N)S)C(=O)O |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CSC[C@@H](C(=O)O)N)NC(=O)[C@H](CC(=O)N)N)C(=O)N[C@@H](C(CCN=C(N)N)S)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CSCC(C(=O)O)N)NC(=O)C(CC(=O)N)N)C(=O)NC(C(CCN=C(N)N)S)C(=O)O |

Synonyms |

(2-1')-disulfide 6-Cys-argipressin (5-8) arginine vasopressin (5-8), (2-1')-disulfide Cys(6)- argipressin (5-8), (2-1')-disulfide Cys(6)- argipressin (5-8), (2-1')-disulfide cysteine(6)- Cyt(6)-AVP(5-8) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of argipressin (5-8), (2-1’)-disulfide cys(6)- involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The disulfide bond between cysteine residues is formed through oxidation, typically using iodine or air oxidation .

Industrial Production Methods

Industrial production of argipressin (5-8), (2-1’)-disulfide cys(6)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and yield. The final product undergoes rigorous purification processes, including high-performance liquid chromatography (HPLC), to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions

Argipressin (5-8), (2-1’)-disulfide cys(6)- undergoes various chemical reactions, including:

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Breaking of disulfide bonds to yield free thiol groups.

Substitution: Modifications at specific amino acid residues to alter its biological activity.

Common Reagents and Conditions

Oxidation: Iodine, air oxidation.

Reduction: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution: Site-directed mutagenesis using specific reagents.

Major Products Formed

The major products formed from these reactions include various analogs of argipressin with altered biological activities, which are used for research and therapeutic purposes .

Scientific Research Applications

Argipressin (5-8), (2-1’)-disulfide cys(6)- has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and disulfide bond formation.

Biology: Investigated for its role in water retention and vasoconstriction.

Medicine: Used in the treatment of conditions like diabetes insipidus and vasodilatory shock.

Industry: Employed in the development of peptide-based therapeutics

Mechanism of Action

Argipressin (5-8), (2-1’)-disulfide cys(6)- exerts its effects by binding to specific receptors, namely V1 and V2 receptors. The V1 receptors are primarily located in vascular smooth muscle cells and mediate vasoconstriction, while V2 receptors are found in the kidneys and regulate water reabsorption. The binding of argipressin to these receptors activates intracellular signaling pathways, leading to the desired physiological effects .

Comparison with Similar Compounds

Cyt c-Hyaluronic Acid (HA) Nanoparticles

Structure: Cyt c conjugated to HA (10 kDa or 1 MDa) via chemical modification and nanoprecipitation . Function: Enhances Cyt c delivery to cancer cells, inducing apoptosis through caspase activation . Key Differences:

- Delivery Efficiency : Cyt c-HA NPs show improved intracellular uptake compared to free Cyt c, addressing Cyt c’s delivery challenges .

- Stability: HA conjugation mitigates Cyt c’s degradation, a limitation noted in standalone Cyt c formulations . Research Findings:

- Cyt c-HA NPs reduced tumor growth in preclinical models, with optimized synthesis parameters (e.g., HA molecular weight) affecting nanoparticle efficacy .

Cytochalasin B (Cyt B)

Structure : A fungal metabolite disrupting actin polymerization .

Function : Induces apoptosis in cancer cells via mitochondrial pathways but exhibits slow kinetics (phosphatidylserine externalization occurs 12–24 hours post-treatment) .

Key Differences :

Cytochrome c6-like Proteins (Cyt c6BC, Cyt c6D)

Structure: Homologs of Cyt c6 in cyanobacteria, sharing hydrophobic interaction domains with cytochrome f . Function: Facilitate electron transport in photosynthesis and respiration. Cyt c6D interacts with heterocyst-specific oxidase (COX2), unlike Cyt c . Key Differences:

Adenosine Derivatives (ADN, AMP, ADP, ATP)

Structure : Hydrolyzed nucleotides docked to Cyt c’s functional sites (residues 23–44) .

Function : Modulate Cyt c’s stability and redox activity. ATP enhances Cyt c’s structural integrity .

Key Differences :

- Binding Specificity: Adenosine derivatives target Cyt c’s pre-defined pockets, while Cyt(6)-avp(5-8)’s AVP fragment may introduce novel interaction sites .

- Therapeutic Utility: Adenosine derivatives stabilize Cyt c but lack apoptotic activation, unlike Cyt(6)-avp(5-8)’s proposed dual functionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.